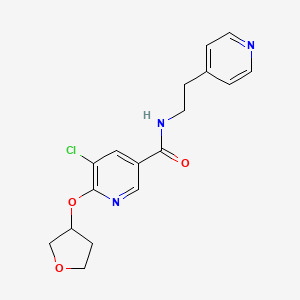
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of various types of cancer.
Mecanismo De Acción
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. In preclinical studies, 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide for lab experiments is its high selectivity for BTK, which allows for the specific targeting of cancer cells. However, one limitation is that 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.
Direcciones Futuras
There are several future directions for the research and development of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of focus is the development of combination therapies that include 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as it has been shown to enhance the activity of other cancer therapies. Another direction is the investigation of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in other types of cancer, beyond the ones that have already been studied. Additionally, the safety and efficacy of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in humans need to be evaluated in clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, starting with the reaction of 5-chloronicotinic acid with 2-(pyridin-4-yl)ethylamine to form the corresponding amide. This amide is then reacted with tetrahydrofuran-3-ol in the presence of a base to produce 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-15-9-13(10-21-17(15)24-14-4-8-23-11-14)16(22)20-7-3-12-1-5-19-6-2-12/h1-2,5-6,9-10,14H,3-4,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLSZAVFYFBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

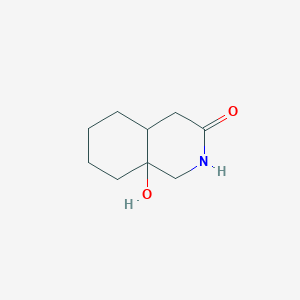
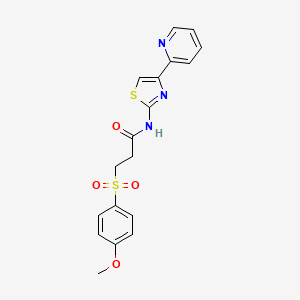
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)
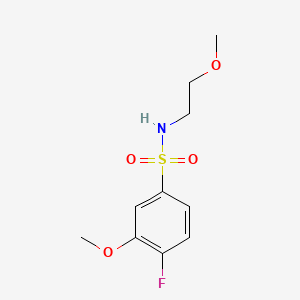

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
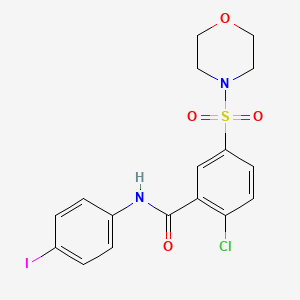
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
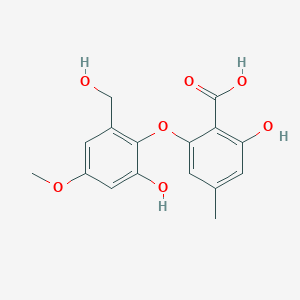
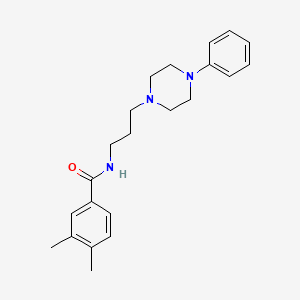
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)
